Cas no 91872-02-5 (4-Amino-3,5-dichloropyridine N-Oxide)

4-Amino-3,5-dichloropyridine N-Oxide structure
91872-02-5 structure
Product Name:4-Amino-3,5-dichloropyridine N-Oxide
CAS No:91872-02-5
MF:C5H4Cl2N2O
MW:179.004058837891
MDL:MFCD09910183
CID:800182
PubChem ID:10678905
Update Time:2024-03-01

4-Amino-3,5-dichloropyridine N-Oxide Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinamine,3,5-dichloro-, 1-oxide
    • 3,5-dichloro-1-hydroxypyridin-4-imine
    • 3,5-Dichloro-4-aminopyridine N-oxide
    • 3,5-Dichloro-4-pyridinamine 1-oxide
    • 4-Amino-3,5-dichloropyridine N-oxide
    • 4-Amino-3,5-dichloropyridine N-Oxide
    • MDL: MFCD09910183
    • Inchi: 1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2H,8H2
    • InChI Key: CEECPWRWUMQUKU-UHFFFAOYSA-N
    • SMILES: [O-][N+]1C=C(Cl)C(N)=C(Cl)C=1

Computed Properties

  • Exact Mass: 177.9700681g/mol
  • Monoisotopic Mass: 177.9700681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 47.3Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

4-Amino-3,5-dichloropyridine N-Oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A632005-1mg
4-Amino-3,5-dichloropyridine N-Oxide
91872-02-5
1mg
$ 64.00 2023-04-19
TRC
A632005-5mg
4-Amino-3,5-dichloropyridine N-Oxide
91872-02-5
5mg
$ 196.00 2023-04-19
TRC
A632005-10mg
4-Amino-3,5-dichloropyridine N-Oxide
91872-02-5
10mg
$ 356.00 2023-04-19
TRC
A632005-25mg
4-Amino-3,5-dichloropyridine N-Oxide
91872-02-5
25mg
$ 758.00 2023-04-19
TRC
A632005-50mg
4-Amino-3,5-dichloropyridine N-Oxide
91872-02-5
50mg
$ 1303.00 2023-04-19
eNovation Chemicals LLC
D150643-1g
4-Amino-3,5-dichloropyridineN-oxide
91872-02-5 95%
1g
$545 2024-08-03
eNovation Chemicals LLC
D150643-5g
4-Amino-3,5-dichloropyridineN-oxide
91872-02-5 95%
5g
$1250 2024-08-03
eNovation Chemicals LLC
D150643-1g
4-Amino-3,5-dichloropyridineN-oxide
91872-02-5 95%
1g
$545 2025-02-21
eNovation Chemicals LLC
D150643-5g
4-Amino-3,5-dichloropyridineN-oxide
91872-02-5 95%
5g
$1250 2025-02-21
eNovation Chemicals LLC
D150643-1g
4-Amino-3,5-dichloropyridineN-oxide
91872-02-5 95%
1g
$545 2025-02-28

4-Amino-3,5-dichloropyridine N-Oxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phthalic anhydride ,  Carbamide peroxide Solvents: Methanol ,  Acetonitrile ;  35 - 40 °C; 40 °C → rt
1.2 20 - 25 °C; 18 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  cooled
1.4 Reagents: Potassium carbonate Solvents: Water ;  6 h, rt
Reference
Process for preparation of 2-trifluoromethyl-5-quinolinecarboxamides via cyclization of anilines with vinyl trifluoromethyl ketones
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Halogenation of N-oxides of pyridine acetylamino derivatives
Talik, Tadeusz; Talik, Zofia, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1983, 238, 97-106

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Solvents: Water ;  rt
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ;  rt → 75 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  16 h, 50 - 75 °C; 8 h, 60 - 80 °C
1.4 Solvents: Water ;  cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 8.5
Reference
Process for producing 4-amino-3,5-dihalopyridine N-oxides
, India, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Peracetic acid Solvents: Chloroform ;  48 h, rt; 5 - 10 °C
1.2 Reagents: Sodium sulfite ;  5 - 10 °C
Reference
Novel heterocyclic compounds, their preparation, and their use as PDE4 inhibitors for treating inflammatory and allergic disorders
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
Phosphodiesterase inhibitors. Design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity
Kojima, Akihiko; Takita, Satoshi; Sumiya, Tatsunobu; Ochiai, Koji; Iwase, Kazuhiko; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5311-5316

Production Method 6

Reaction Conditions
Reference
Polyhalogenated heterocyclic compounds. Part 42. Fluorinated nitrogen heterocycles with unusual substitution patterns
Chambers, Richard D.; Hall, Christopher W.; Hutchinson, John; Millar, Ross W., Journal of the Chemical Society, 1998, (10), 1705-1713

Production Method 7

Reaction Conditions
Reference
Preparation of substituted (hetero)aromatic compounds as cyclic-AMP phosphodiesterase and TNF inhibitors
, World Intellectual Property Organization, , ,

4-Amino-3,5-dichloropyridine N-Oxide Raw materials

4-Amino-3,5-dichloropyridine N-Oxide Preparation Products

4-Amino-3,5-dichloropyridine N-Oxide Related Literature

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司